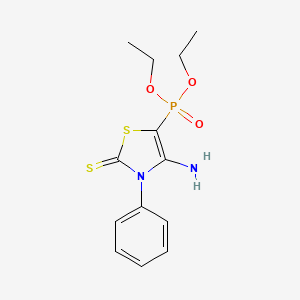

diethyl (4-amino-3-phenyl-2-thioxo-2,3-dihydrothiazol-5-yl)phosphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

diethyl (4-amino-3-phenyl-2-thioxo-2,3-dihydrothiazol-5-yl)phosphonate is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

The synthesis of diethyl (4-amino-3-phenyl-2-thioxo-2,3-dihydrothiazol-5-yl)phosphonate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . Industrial production methods may vary, but they generally follow similar principles, focusing on optimizing yield, purity, and reaction conditions.

Chemical Reactions Analysis

diethyl (4-amino-3-phenyl-2-thioxo-2,3-dihydrothiazol-5-yl)phosphonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Electrophilic and nucleophilic substitution reactions are common, given the reactive positions on the thiazole ring.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

diethyl (4-amino-3-phenyl-2-thioxo-2,3-dihydrothiazol-5-yl)phosphonate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing other complex molecules.

Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.

Industry: It can be used in the production of biocides, fungicides, and dyes.

Mechanism of Action

The mechanism of action of diethyl (4-amino-3-phenyl-2-thioxo-2,3-dihydrothiazol-5-yl)phosphonate involves its interaction with specific molecular targets and pathways. For example, thiazole derivatives can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

diethyl (4-amino-3-phenyl-2-thioxo-2,3-dihydrothiazol-5-yl)phosphonate can be compared with other similar compounds, such as:

- 4-Amino-3-phenyl-5-(1-piperidinylcarbonyl)-1,3-thiazole-2-thione

- 4-Amino-3-(4-ethoxyphenyl)-5-(1-piperidinylcarbonyl)-1,3-thiazole-2-thione

These compounds share the thiazole ring structure but differ in their substituents, which can lead to variations in their chemical and biological properties

Biological Activity

Diethyl (4-amino-3-phenyl-2-thioxo-2,3-dihydrothiazol-5-yl)phosphonate is a compound of significant interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H17N2O3PS2 and a molecular weight of 305.37 g/mol. The structure features a thiazole ring with a phenyl group and a phosphonate moiety, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with phosphonates. For example, the reaction of 4-amino-3-phenyl-2-thioxo-2,3-dihydrothiazole with diethyl phosphite under acidic conditions can yield the desired phosphonate derivative. This synthetic route is essential for producing compounds with enhanced biological properties.

Antiviral Activity

Recent studies have demonstrated that this compound exhibits notable antiviral activity. In particular, it has shown effectiveness against various viruses:

| Virus | Activity |

|---|---|

| Feline herpes virus | Active |

| Feline coronavirus | Active |

| Herpes simplex virus type 1 (HSV-1) | Active |

| Herpes simplex virus type 2 (HSV-2) | Active |

In vitro studies indicated that this compound could inhibit viral replication by interfering with viral entry or replication processes within host cells .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It appears to induce apoptosis in cancer cells through mechanisms such as:

- Inhibition of cell proliferation : Studies have shown that it can significantly reduce the viability of various cancer cell lines.

- Induction of oxidative stress : The compound may promote reactive oxygen species (ROS) generation, leading to cell death in tumor cells .

Case Studies

- Antiviral Efficacy : A study evaluating the antiviral efficacy of synthesized thiazole derivatives found that this compound was among the most effective agents against HSV types 1 and 2. The mechanism involved disruption of the viral envelope integrity .

- Cancer Cell Line Studies : In research involving human cancer cell lines, this compound demonstrated potent cytotoxic effects. The compound was tested against breast cancer and lung cancer cell lines, showing IC50 values in the low micromolar range .

The proposed mechanisms by which this compound exerts its biological activities include:

- Inhibition of Viral Enzymes : The compound may inhibit key viral enzymes necessary for replication.

- Modulation of Immune Response : It could enhance host immune responses against viral infections.

- Cell Cycle Arrest and Apoptosis : In cancer cells, it may induce cell cycle arrest at specific phases leading to programmed cell death .

Properties

IUPAC Name |

4-amino-5-diethoxyphosphoryl-3-phenyl-1,3-thiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N2O3PS2/c1-3-17-19(16,18-4-2)12-11(14)15(13(20)21-12)10-8-6-5-7-9-10/h5-9H,3-4,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVQWKMORNJGFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=C(N(C(=S)S1)C2=CC=CC=C2)N)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N2O3PS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.